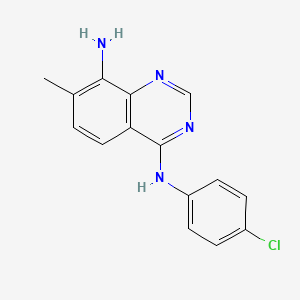
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-chlorophenyl group and a 7-methyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 7-methylquinazoline.
Condensation Reaction: The 4-chloroaniline is reacted with 7-methylquinazoline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the 4-chlorophenyl group and the 7-methyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features contribute to its specific reactivity and potential applications in various fields.
Properties
Molecular Formula |
C15H13ClN4 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine |
InChI |
InChI=1S/C15H13ClN4/c1-9-2-7-12-14(13(9)17)18-8-19-15(12)20-11-5-3-10(16)4-6-11/h2-8H,17H2,1H3,(H,18,19,20) |
InChI Key |
HIEWCTJMDDYHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















